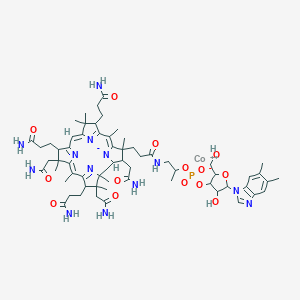
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane, commonly known as TOT, is a chemical compound that belongs to the family of organotin compounds. It is a colorless, odorless, and water-soluble compound that has gained significant attention in scientific research due to its unique properties and potential applications. TOT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of TOT is not fully understood. However, studies have shown that TOT can interact with DNA and inhibit DNA synthesis, which may contribute to its potential anticancer activity. TOT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential use as a drug delivery system.
Biochemische Und Physiologische Effekte
Studies have shown that TOT has low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the long-term effects of TOT exposure on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TOT is its water solubility, which makes it easy to handle in lab experiments. TOT also has a high purity and a high yield when synthesized using the tin(IV) chloride method. However, TOT has a short half-life and can decompose quickly, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for TOT research. One potential direction is the synthesis of TOT derivatives with improved properties, such as increased stability and longer half-life. Another potential direction is the use of TOT as a building block for the synthesis of new MOFs with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of TOT and its potential applications in biomedicine.
Synthesemethoden
TOT can be synthesized using various methods, including the reaction of tin(IV) chloride with ethylene glycol in the presence of a base, the reaction of tin(II) oxide with ethylene glycol in the presence of a catalyst, and the reaction of tin(II) acetate with ethylene glycol in the presence of a base. The most commonly used method for synthesizing TOT is the reaction of tin(IV) chloride with ethylene glycol in the presence of a base. This method yields TOT with high purity and a high yield.
Wissenschaftliche Forschungsanwendungen
TOT has been extensively studied for its potential applications in various scientific research fields. In the field of chemistry, TOT has been used as a precursor for the synthesis of other organotin compounds. In the field of materials science, TOT has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In the field of biomedicine, TOT has been studied for its potential use as an anticancer agent and as a drug delivery system.
Eigenschaften
CAS-Nummer |
12534-33-7 |
|---|---|
Produktname |
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane |
Molekularformel |
C27H52N2.2I |
Molekulargewicht |
546.9 g/mol |
IUPAC-Name |
1,3,5,7,2,4,6,8-tetraoxatetrastannocane |
InChI |
InChI=1S/4O.4Sn.8H |
InChI-Schlüssel |
BDJQXKXIQIVFHA-UHFFFAOYSA-N |
SMILES |
O1[SnH2]O[SnH2]O[SnH2]O[SnH2]1 |
Kanonische SMILES |
O1[SnH2]O[SnH2]O[SnH2]O[SnH2]1 |
Synonyme |
Sn4O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)




![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
